Cas no 1807244-91-2 (2-Cyano-6-ethyl-4-iodobenzoic acid)

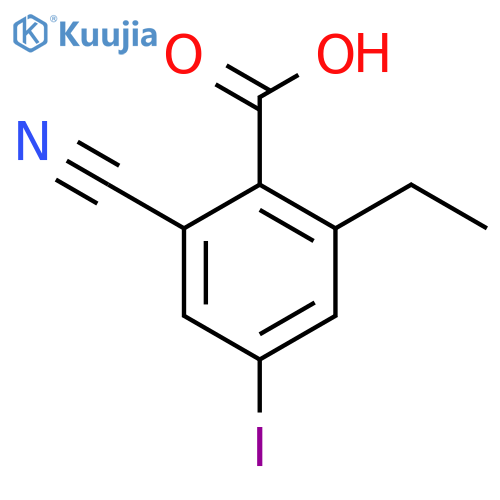

1807244-91-2 structure

商品名:2-Cyano-6-ethyl-4-iodobenzoic acid

CAS番号:1807244-91-2

MF:C10H8INO2

メガワット:301.080494880676

CID:5009288

2-Cyano-6-ethyl-4-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-6-ethyl-4-iodobenzoic acid

-

- インチ: 1S/C10H8INO2/c1-2-6-3-8(11)4-7(5-12)9(6)10(13)14/h3-4H,2H2,1H3,(H,13,14)

- InChIKey: WUXSBLHRIJWAMC-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C#N)C(C(=O)O)=C(C=1)CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 61.1

2-Cyano-6-ethyl-4-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010003414-250mg |

2-Cyano-6-ethyl-4-iodobenzoic acid |

1807244-91-2 | 97% | 250mg |

475.20 USD | 2021-07-06 | |

| Alichem | A010003414-500mg |

2-Cyano-6-ethyl-4-iodobenzoic acid |

1807244-91-2 | 97% | 500mg |

847.60 USD | 2021-07-06 | |

| Alichem | A010003414-1g |

2-Cyano-6-ethyl-4-iodobenzoic acid |

1807244-91-2 | 97% | 1g |

1,549.60 USD | 2021-07-06 |

2-Cyano-6-ethyl-4-iodobenzoic acid 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

1807244-91-2 (2-Cyano-6-ethyl-4-iodobenzoic acid) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量